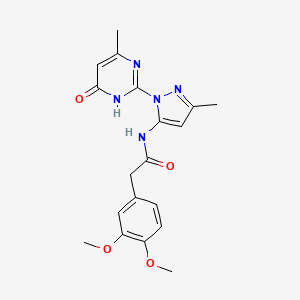
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis
The chemical compound has been involved in the synthesis of novel heterocyclic compounds, aiming at potential biological activities. For instance, Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives related to the chemical structure, targeting anticancer properties. The study identified compounds with appreciable cancer cell growth inhibition across several cancer cell lines, highlighting the compound's role in the development of new anticancer agents (M. M. Al-Sanea et al., 2020).
Antimicrobial Activity
Research has also focused on the antimicrobial potential of compounds incorporating similar structures. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, demonstrating significant antimicrobial activity. This exploration into the antimicrobial efficacy of such compounds contributes to the ongoing search for new and effective antimicrobial agents (S. Bondock, Ramy Rabie, H. Etman, A. Fadda, 2008).
Antioxidant Activity and Coordination Complexes
Chkirate et al. (2019) investigated the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), examining the effect of hydrogen bonding on self-assembly and the antioxidant activity of these complexes. The study provides insights into the compound's utility in synthesizing complexes with significant biological activities, including antioxidant properties (K. Chkirate et al., 2019).
Antitumor Evaluation
Further research into the antitumor properties of derivatives has been conducted by El-Morsy et al. (2017), who synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antitumor activity against the human breast adenocarcinoma cell line MCF7. This study underscores the compound's relevance in the search for effective antitumor agents (A. El-Morsy, Mohamed El-Sayed, Hamada S. Abulkhair, 2017).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-8-17(25)22-19(20-11)24-16(7-12(2)23-24)21-18(26)10-13-5-6-14(27-3)15(9-13)28-4/h5-9H,10H2,1-4H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTPYKKAFJCTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)


![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)
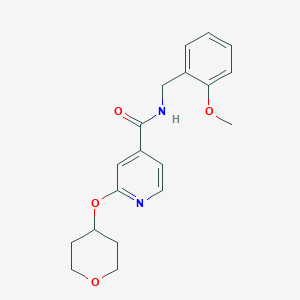
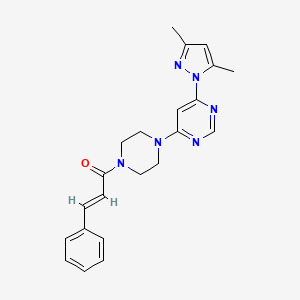
![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)
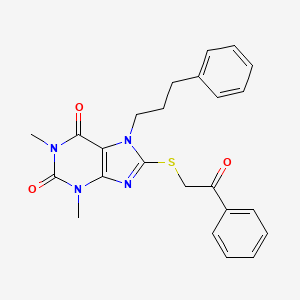
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2578397.png)
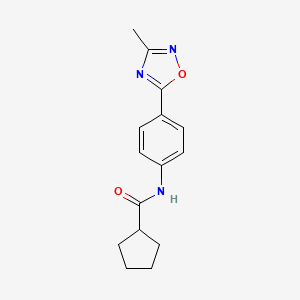


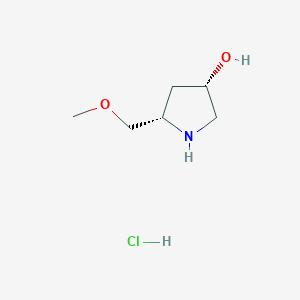
![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)